molecular formula C36H40N2O4 B13441835 N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide

Cat. No.: B13441835
M. Wt: 564.7 g/mol
InChI Key: LFSNGZGMTLPBEN-UHFFFAOYSA-N
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Description

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is a complex organic compound with the molecular formula C36H40N2O4 and a molecular weight of 564.71 g/mol. This compound is known for its applications in neurology, particularly in the study of pain and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Bis(phenylmethoxy)phenyl Intermediate: This involves the reaction of phenol derivatives with benzyl chloride in the presence of a base to form the bis(phenylmethoxy)phenyl compound.

    Coupling with Ethylamine Derivatives: The intermediate is then coupled with ethylamine derivatives under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as depression, Parkinson’s disease, and schizophrenia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide involves its interaction with specific molecular targets in the body. It is known to modulate adrenergic receptors, which play a crucial role in neurotransmission and the regulation of mood and stress. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-[2-[3,4-Dimethoxyphenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
  • N1-[2-[3,4-Dihydroxyphenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide

Uniqueness

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in neurology and other fields.

Properties

Molecular Formula

C36H40N2O4

Molecular Weight

564.7 g/mol

IUPAC Name

N'-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-N-(2-phenylethyl)hexanediamide

InChI

InChI=1S/C36H40N2O4/c39-35(37-24-22-29-12-4-1-5-13-29)18-10-11-19-36(40)38-25-23-30-20-21-33(41-27-31-14-6-2-7-15-31)34(26-30)42-28-32-16-8-3-9-17-32/h1-9,12-17,20-21,26H,10-11,18-19,22-25,27-28H2,(H,37,39)(H,38,40)

InChI Key

LFSNGZGMTLPBEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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